molecular formula C19H18BrNO3S B393564 [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methylbenzoate

[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methylbenzoate

Cat. No.: B393564
M. Wt: 420.3g/mol
InChI Key: VBNKVUYISPDDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methylbenzoate is a synthetic organic compound It is characterized by the presence of a benzoic acid derivative, a brominated phenyl group, and a morpholine carbothioyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methylbenzoate typically involves multi-step organic reactions. One possible route could involve:

    Bromination: Starting with 4-methyl-benzoic acid, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Esterification: The brominated product can then be esterified with 4-bromo-2-hydroxybenzoic acid using a suitable esterification agent like thionyl chloride.

    Morpholine Introduction: Finally, the ester can be reacted with morpholine and a thiocarbonyl reagent to introduce the morpholine-4-carbothioyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the morpholine ring.

    Reduction: Reduction reactions can target the brominated phenyl group or the ester linkage.

    Substitution: Nucleophilic substitution reactions can occur at the brominated phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methylbenzoate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-benzoic acid derivatives: Compounds with similar benzoic acid structures.

    Brominated phenyl esters: Compounds with brominated phenyl groups and ester linkages.

    Morpholine derivatives: Compounds containing the morpholine ring.

Uniqueness

The uniqueness of [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methylbenzoate lies in its combined structural features, which may confer specific chemical reactivity and biological activity not found in other similar compounds.

Properties

Molecular Formula

C19H18BrNO3S

Molecular Weight

420.3g/mol

IUPAC Name

[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methylbenzoate

InChI

InChI=1S/C19H18BrNO3S/c1-13-2-4-14(5-3-13)19(22)24-17-7-6-15(20)12-16(17)18(25)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3

InChI Key

VBNKVUYISPDDEM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C(=S)N3CCOCC3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C(=S)N3CCOCC3

Origin of Product

United States

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